molecular formula C5H8BrNO3 B1664580 3-(2-Bromoacetamido)propanoic acid CAS No. 89520-11-6

3-(2-Bromoacetamido)propanoic acid

Cat. No. B1664580
CAS RN: 89520-11-6
M. Wt: 210.03 g/mol
InChI Key: ULKDIPSSLZFIQU-UHFFFAOYSA-N
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Description

“3-(2-Bromoacetamido)propanoic acid” is a compound containing a bromide group and a terminal carboxylic acid . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .


Synthesis Analysis

The synthesis of 3-bromopropionic acid mainly comprises two methods of acrylonitrile addition hydrolysis and 2-cyanoethanol halohydrolysis .


Molecular Structure Analysis

The molecular formula of “3-(2-Bromoacetamido)propanoic acid” is C5H8BrNO3 . The molecular weight is 210 .


Chemical Reactions Analysis

The bromide (Br) in “3-(2-Bromoacetamido)propanoic acid” is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .


Physical And Chemical Properties Analysis

The molecular weight of “3-(2-Bromoacetamido)propanoic acid” is 210 . It is non-PEG and non-cleavable . The storage condition is -20 ° C .

Scientific Research Applications

Organometallic Derivatives

3-(2-Bromoacetamido)propanoic acid is involved in the synthesis of organotellurium(IV) and organoselenium(I/II) derivatives. These derivatives, characterized through techniques like NMR spectroscopy and mass spectrometry, exhibit interesting supramolecular assembly and secondary bonding interactions (Singh, Singh, & Butcher, 2018).

Antitumor Properties

This compound is used in the synthesis of various derivatives with antitumor properties. Certain compounds synthesized through reactions involving 2-bromo analogues of 3-(2-Bromoacetamido)propanoic acid demonstrated considerable in vitro antitumor properties against human tumor cell lines, including breast cancer (Girgis, Hosni, & Barsoum, 2006).

Synthesis of Beta-Lactamase Inhibitors

It is crucial in the synthesis of labeled 2-(2-mercaptoacetamido)-3-phenylpropanoic acid, a beta-lactamase inhibitor. This synthesis is significant for pharmacological studies to understand the action mechanism of these inhibitors in the body (Maleki et al., 2019).

Synthesis of Triazole Derivatives

3-(2-Bromoacetamido)propanoic acid is involved in the synthesis of triazole derivatives. These are synthesized through reactions with sodium azide and phenylacetylene, demonstrating the compound's versatility in organic synthesis (Pokhodylo, Savka, & Obushak, 2017).

Synthesis of Analgesics and Anti-inflammatory Compounds

This compound is used in the synthesis of phenanthrylalkanoic acids, which possess analgesic and anti-inflammatory properties comparable to Fenbufen, highlighting its potential in pharmaceutical applications (Eirín et al., 1987).

Synthesis of Antidiabetic Agents

3-(2-Bromoacetamido)propanoic acid plays a role in synthesizing new indole-based hybrid oxadiazole scaffolds with potent antidiabetic properties. These compounds exhibit significant α-glucosidase enzyme inhibition, important for diabetes treatment (Nazir et al., 2018).

Anti-Aging Skin Care Applications

The compound is also used in the preparation of anti-aging skin care compositions due to its biological properties, demonstrating its versatility in cosmetic applications (Wawrzyniak, Celewicz, & Barciszewski, 2016).

Safety And Hazards

When handling “3-(2-Bromoacetamido)propanoic acid”, one should not breathe dust/fume/gas/mist/vapors/spray . It is recommended to wear personal protective equipment/face protection . Avoid contact with skin and eyes . Do not ingest . If swallowed then seek immediate medical assistance . Keep containers tightly closed in a dry, cool and well-ventilated place .

properties

IUPAC Name

3-[(2-bromoacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO3/c6-3-4(8)7-2-1-5(9)10/h1-3H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKDIPSSLZFIQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571015
Record name N-(Bromoacetyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromoacetamido)propanoic acid

CAS RN

89520-11-6
Record name N-(2-Bromoacetyl)-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89520-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Bromoacetyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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